N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methyl-3-nitrobenzamide
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Overview
Description
N~1~-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-METHYL-3-NITROBENZAMIDE is a complex organic compound that features a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-METHYL-3-NITROBENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of cyano, methyl, and nitro groups through various chemical reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-METHYL-3-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, N1-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-METHYL-3-NITROBENZAMIDE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a valuable tool for probing biological systems.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-METHYL-3-NITROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzodioxole-5-carboxamide
- N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide
- N-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-1-adamantanecarboxamide
Uniqueness
N~1~-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-METHYL-3-NITROBENZAMIDE stands out due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C18H17N3O3S |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C18H17N3O3S/c1-10-6-7-13-14(9-19)18(25-16(13)8-10)20-17(22)12-4-3-5-15(11(12)2)21(23)24/h3-5,10H,6-8H2,1-2H3,(H,20,22) |
InChI Key |
OINXLZPTIJURMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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